2-Cyanopentanediamide
Description
2-Cyanopentanediamide is a nitrile-containing diamide compound characterized by a pentanediamide backbone substituted with a cyano group at the second carbon position. The compound’s cyano and diamide functional groups may influence its solubility, stability, and biological activity, warranting comparative analysis with analogous molecules.
Properties
CAS No. |
18283-43-7 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-cyanopentanediamide |
InChI |
InChI=1S/C6H9N3O2/c7-3-4(6(9)11)1-2-5(8)10/h4H,1-2H2,(H2,8,10)(H2,9,11) |
InChI Key |
OEHZJTODUAJYIU-UHFFFAOYSA-N |
SMILES |
C(CC(=O)N)C(C#N)C(=O)N |
Canonical SMILES |
C(CC(=O)N)C(C#N)C(=O)N |
Other CAS No. |
18283-43-7 |
Synonyms |
Glutaramide, 2-cyano- (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of 2-Cyanopentanediamide and related compounds:
Key Observations :
- Backbone Variability: 2-Cyanothioacetamide replaces oxygen with sulfur in the acetamide group, likely increasing its reactivity and toxicity due to sulfur’s lower electronegativity .
- Substituent Effects: 3-Ethyl-2-oxopentanamide lacks a cyano group but includes an ethyl chain and oxo group, which may enhance lipophilicity compared to this compound .
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